2,2-Dicyclopropylglycolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

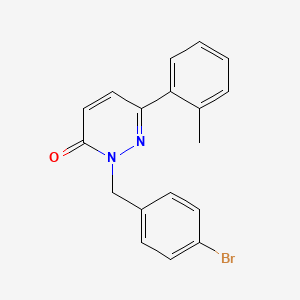

2,2-Dicyclopropylglycine is a derivative of cyclopropylglycine, which is a class of amino acids characterized by the presence of a cyclopropyl group. These compounds are of interest due to their conformational rigidity and potential biological activities. They are analogs of standard amino acids but with a cyclopropane ring incorporated into their structure, which can lead to unique chemical and physical properties.

Synthesis Analysis

The synthesis of cyclopropylglycine derivatives, including 2,2-dicyclopropylglycine, can be achieved through various methods. One approach involves the use of alkyl 2-chloro-2-cyclopropylideneacetates as universal starting materials, followed by a series of reactions such as 1,4-addition of nucleophiles, substitution with azide ion, and mild catalytic deprotection to yield a variety of cyclopropyl-substituted amino acids . Other methods include carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides .

Molecular Structure Analysis

The molecular structure of 2,2-dicyclopropylglycine is characterized by the presence of two cyclopropyl groups attached to the central carbon of the glycine backbone. This structural feature imparts a high degree of rigidity to the molecule, which can significantly influence its conformational preferences and reactivity. The cyclopropane rings are known to pre-organize in a well-defined manner, leading to unique 'foldamer' structures when incorporated into peptides .

Chemical Reactions Analysis

Cyclopropylglycine derivatives, including 2,2-dicyclopropylglycine, can undergo various chemical reactions that yield compounds with potential biological activities. These reactions can be tailored to synthesize individual stereoisomers of the derivatives, using diastereoselective processes or enantiomerically pure starting compounds . The transformations of these derivatives are of particular interest in the synthesis of compounds that may inhibit biological processes, such as mycolic acid biosynthesis in pathogenic mycobacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dicyclopropylglycine are influenced by the cyclopropyl groups. These groups contribute to the molecule's rigidity and can affect its solubility, stability, and reactivity. The unique structure of cyclopropylglycine derivatives makes them suitable for the controlled design of peptide folding structures, potentially leading to stable helical or sheet-like motifs depending on the configuration of the amino acid . Additionally, the presence of the cyclopropyl group can impart biological activities and liquid crystal properties to the oligopeptides containing these amino acids .

Aplicaciones Científicas De Investigación

Poly(lactic-co-glycolic acid) (PLGA) Nanotechnology

PLGA nanotechnology, which includes components like 2,2-Dicyclopropylglycolic acid, has been extensively developed for drug delivery, diagnostics, and clinical and basic science research. Its applications span cardiovascular disease, cancer, vaccines, and tissue engineering. The technology focuses on mechanisms, diagnosis, and treatment effects of PLGA preparations and devices (Lü et al., 2009).

Glycolic Acid Production from Xylose-Rich Sugar Mixtures

2,2-Dicyclopropylglycolic acid plays a role in the production of glycolic acid (GA), a critical component in various industries. The synthetic (d)-xylulose-1 phosphate (X1P) pathway combined with the glyoxylate pathway has demonstrated improved GA production from xylose-rich hemicellulosic hydrolysates (Alkim et al., 2016).

Biodegradable Polymers in Surgery

Polymers containing 2,2-Dicyclopropylglycolic acid are used in the synthesis of biodegradable polymers such as polyglycolic acid (PGA) for surgical applications. These polymers have been utilized in internal fixation of bone fractures and other surgical contexts, proving to be biocompatible and advantageous in reducing the need for secondary surgeries (Ashammakhi & Rokkanen, 1997).

Vibration Dynamics and Heat Capacity Studies

Studies on polyglycolic acid (PGA), which includes 2,2-Dicyclopropylglycolic acid as a component, have focused on understanding its vibrational dynamics and heat capacity. This research provides insights into the material properties of PGA, important for its applications in biomedicine and pharmaceuticals (Agarwal et al., 2004).

Nanotechnology for Improved Bioavailability

In the realm of nanotechnology, 2,2-Dicyclopropylglycolic acid derivatives have been used to enhance the bioavailability of compounds like ursolic acid. This is crucial for overcoming challenges related to the hydrophobic nature of certain therapeutic agents and improving their clinical application potential (Singh et al., 2019).

Propiedades

IUPAC Name |

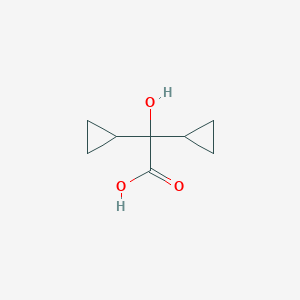

2,2-dicyclopropyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8(11,5-1-2-5)6-3-4-6/h5-6,11H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHOSMCOSPIOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dicyclopropylglycolic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)